molecular formula C31H44ClN3O8 B12290785 [(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

Cat. No.: B12290785
M. Wt: 622.1 g/mol
InChI Key: VFOPOIJGNBNWPN-VHMSJZQGSA-N
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Description

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[1631]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and carbamate

Preparation Methods

The synthesis of [(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from simpler precursors

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to optimize the production process and reduce costs.

Chemical Reactions Analysis

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride undergoes various chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used, but can include a variety of derivatives with modified functional groups.

Scientific Research Applications

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other azabicyclo derivatives and carbamate-containing molecules.

    Uniqueness: The unique combination of functional groups and the specific arrangement of atoms in [(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[163

Properties

Molecular Formula

C31H44ClN3O8

Molecular Weight

622.1 g/mol

IUPAC Name

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

InChI

InChI=1S/C31H43N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10-,20-15-;/t17-,19+,24+,25+,27-,29+;/m1./s1

InChI Key

VFOPOIJGNBNWPN-VHMSJZQGSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)/C)C)O)OC.Cl

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC.Cl

Origin of Product

United States

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